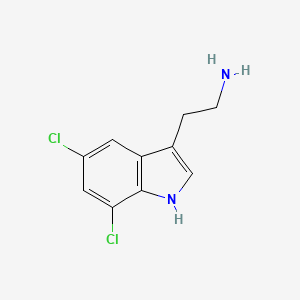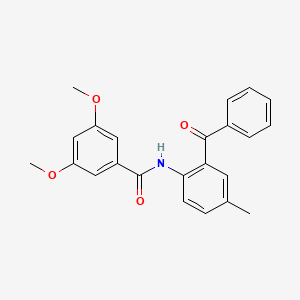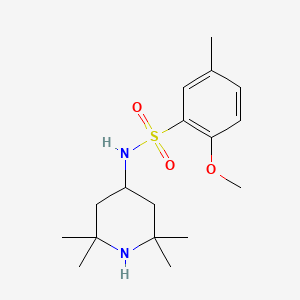
SNX9-1
Vue d'ensemble
Description
SNX9-1, également connue sous le nom de Sorting Nexin 9, est un gène codant pour une protéine qui appartient à la famille des sorting nexins. Cette famille est caractérisée par la présence d'un domaine de liaison aux phosphoinositides, qui joue un rôle crucial dans le trafic intracellulaire. This compound est impliquée dans divers processus cellulaires, notamment l'endocytose, la macropinocytose et la nucléation de l'actine F. Elle interagit avec plusieurs protéines, telles que la protéine adaptatrice 2, la dynamine, la tyrosine kinase non-réceptrice 2 et la protéine de type syndrome de Wiskott-Aldrich .
Applications De Recherche Scientifique
SNX9-1 has a wide range of applications in scientific research:
Chemistry: this compound is used to study intracellular trafficking and membrane dynamics.
Biology: It is involved in endocytosis, macropinocytosis, and actin cytoskeleton reorganization, making it a valuable tool for cell biology research.
Medicine: this compound is implicated in various diseases, including cancer and Wiskott-Aldrich syndrome. It is studied for its role in disease mechanisms and as a potential therapeutic target.
Industry: this compound is used in the development of diagnostic assays and therapeutic interventions.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine, also known as SNX9-1, is the sorting nexin 9 (SNX9) protein . SNX9 is an important protein that participates in fundamental cellular activities . It binds strongly to dynamin and is partly responsible for the recruitment of this GTPase to sites of endocytosis .
Mode of Action
2-(5,7-dichloro-1H-indol-3-yl)ethanamine interacts with its target, SNX9, by binding to it. This binding stimulates the GTPase activity of dynamin, facilitating the scission reaction . The compound also has a high capacity for modulation of the membrane and might participate in the formation of the narrow neck of endocytic vesicles before scission occurs .
Biochemical Pathways
The interaction of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine with SNX9 affects the endocytosis pathway . Endocytosis is the process by which cells internalize molecules from the exterior. The compound’s interaction with SNX9 and dynamin facilitates the formation and scission of endocytic vesicles . It also activates the actin regulator N-WASP in a membrane-dependent manner to coordinate actin polymerization with vesicle release .
Result of Action
The result of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine’s action is the modulation of endocytosis, a fundamental cellular process. By interacting with SNX9 and dynamin, it facilitates the formation and scission of endocytic vesicles . This can impact various cellular functions, including nutrient uptake, receptor downregulation, and cellular signaling.
Analyse Biochimique
Biochemical Properties
SNX9-1 is a major dynamin-binding partner that binds and activates N-WASP to regulate actin assembly . It is well known for its role in clathrin-mediated endocytosis . The scaffolding activity of this compound and its interactions with functionally diverse proteins have roles in clathrin-independent endocytosis, cell migration and invasion, mitosis, and cytokinesis .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Changes in this compound expression levels are associated with human disease, including cancer . Low levels of this compound promote formation and activity of invadosomes, whereas high levels promote cell migration through collagen .
Molecular Mechanism
The molecular mechanism of action of this compound is attributed to its influence on the activity of peroxisome proliferator-activated receptor γ (PPAR-γ), which belongs to the nuclear hormone receptor superfamily . Its transcription factors are activated by ligand .
Temporal Effects in Laboratory Settings
The results indicated that this compound plays a role in both mitotic events as HeLa-GFP–H2B cells depleted of this compound were delayed in their mitotic progression through both transitions .
Subcellular Localization
This compound localizes to the Golgi apparatus, where it may function in transport of ADAM precursors or GM130 from the Golgi, to invadopodia and mitotic spindles, consistent with its role as a multifunctional scaffold involved in multiple cellular processes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de SNX9-1 implique la technologie de l'ADN recombinant. Le gène codant pour this compound est cloné dans un vecteur d'expression, qui est ensuite introduit dans une cellule hôte appropriée, telle qu'Escherichia coli ou une levure. Les cellules hôtes sont cultivées dans des conditions optimales pour exprimer la protéine. La protéine exprimée est ensuite purifiée en utilisant des techniques de chromatographie d'affinité.
Méthodes de production industrielle
La production industrielle de this compound suit une approche similaire à la synthèse à l'échelle du laboratoire, mais à une plus grande échelle. Des bioréacteurs sont utilisés pour cultiver les cellules hôtes, et la protéine est récoltée et purifiée en utilisant des systèmes de chromatographie à grande échelle. Le processus de production est optimisé pour garantir un rendement et une pureté élevés de la protéine.
Analyse Des Réactions Chimiques
Types de réactions
SNX9-1 subit diverses réactions biochimiques, notamment la phosphorylation, l'ubiquitination et le clivage protéolytique. Ces réactions régulent son activité et ses interactions avec d'autres protéines.
Réactifs et conditions courantes
Phosphorylation: Des kinases telles que les tyrosine kinases et les sérine/thréonine kinases sont couramment impliquées dans la phosphorylation de this compound. Les conditions de réaction comprennent généralement la présence d'ATP et de cofacteurs spécifiques.
Ubiquitination: Les ubiquitine ligases facilitent l'attachement des molécules d'ubiquitine à this compound. Ce processus nécessite de l'ATP et des enzymes spécifiques de conjugaison de l'ubiquitine.
Clivage protéolytique: Des protéases telles que les caspases et les calpaïnes clivent this compound à des sites spécifiques, régulant sa fonction.
Principaux produits formés
This compound phosphorylée: Cette forme de la protéine a une activité et des interactions modifiées.
This compound ubiquitinée: Cette forme est ciblée pour la dégradation par le protéasome.
This compound clivée: Les fragments clivés peuvent avoir des fonctions distinctes ou être ciblés pour la dégradation.
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique:
Chimie: this compound est utilisée pour étudier le trafic intracellulaire et la dynamique des membranes.
Biologie: Elle est impliquée dans l'endocytose, la macropinocytose et la réorganisation du cytosquelette d'actine, ce qui en fait un outil précieux pour la recherche en biologie cellulaire.
Médecine: this compound est impliquée dans diverses maladies, notamment le cancer et le syndrome de Wiskott-Aldrich. Elle est étudiée pour son rôle dans les mécanismes des maladies et comme cible thérapeutique potentielle.
Industrie: this compound est utilisée dans le développement de tests diagnostiques et d'interventions thérapeutiques.
Mécanisme d'action
This compound exerce ses effets par le biais de plusieurs mécanismes moléculaires:
Endocytose: this compound interagit avec la clathrine et la protéine adaptatrice 2 pour faciliter la formation de vésicules recouvertes de clathrine. Elle participe également à l'endocytose indépendante de la clathrine.
Réorganisation du cytosquelette d'actine: this compound active le complexe Arp2/3, favorisant la polymérisation de l'actine et la réorganisation du cytosquelette.
Trafic intracellulaire: this compound régule le trafic de divers récepteurs et molécules de signalisation, influençant les voies de signalisation cellulaire.
Comparaison Avec Des Composés Similaires
SNX9-1 fait partie de la famille des sorting nexins, qui comprend plusieurs protéines apparentées:
Sorting Nexin 1 (SNX1): Impliqué dans le tri endosomal et le recyclage des récepteurs.
Sorting Nexin 2 (SNX2): Fonctionne dans le trafic endosomal et la transduction du signal.
Sorting Nexin 18 (SNX18): Joue un rôle dans l'endocytose et la dynamique du cytosquelette d'actine.
Comparée à ces composés similaires, this compound est unique dans sa capacité à interagir avec une gamme diversifiée de protéines et son implication à la fois dans l'endocytose dépendante de la clathrine et indépendante de la clathrine .
Propriétés
IUPAC Name |
2-(5,7-dichloro-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7/h3-5,14H,1-2,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPMGVMKLSZZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCN)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345659 | |
| Record name | 5,7-Dichloro-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2447-23-6 | |
| Record name | 5,7-Dichloro-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-methoxyphenyl)-N-octyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2555786.png)

![(Z)-2-(2,4-dichlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2555790.png)
![5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2555795.png)

![N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2555797.png)
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2555798.png)
![3-Methoxy-N-methyl-N-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2555799.png)

![Ethyl 4-[(4-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2555802.png)
![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2555803.png)
![Ethyl [(4-iodo-2-methylphenyl)amino]acetate](/img/structure/B2555804.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2555807.png)
